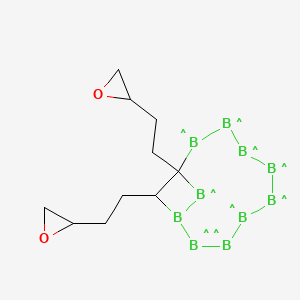

1,2-Bis(epoxybutyl)carborane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bis(carboranes) and their derivatives, including 1,2-Bis(epoxybutyl)carborane, has been reviewed with particular emphasis on 1,1′-bis(ortho-carborane) . The reactivity of these compounds can be discussed with respect to four topics: as a κ2-ligand to transition-metals, 5-membered cyclic derivatives with non-metals, deboronation–metalation chemistry, and reduction–metalation chemistry .Molecular Structure Analysis

The structure of 1,2-Bis(epoxybutyl)carborane has been determined by X-ray crystallographic analysis . The presence of one carborane as a substituent significantly modifies the reactivity of the other, and having two linked cages affords unique bonding possibilities .Chemical Reactions Analysis

The reactivity of bis(carboranes) and their derivatives can be discussed with respect to four topics: as a κ2-ligand to transition-metals, 5-membered cyclic derivatives with non-metals, deboronation–metalation chemistry, and reduction–metalation chemistry .Applications De Recherche Scientifique

Comprehensive Analysis of 1,2-Bis(epoxybutyl)carborane Applications

1,2-Bis(epoxybutyl)carborane is a compound with the formula

C10H14B10O2 C_{10}H_{14}B_{10}O_{2} C10H14B10O2

and is known for its potential in various scientific research applications due to its unique chemical structure . Below is a detailed analysis of its applications across different fields:Drug Design and Delivery: Carboranes have been identified as promising in the field of drug design due to their three-dimensional, icosahedral structures. 1,2-Bis(epoxybutyl)carborane can serve as a hydrophobic pharmacophore, enhancing the lipophilicity of drug molecules . This can improve drug delivery through biological membranes, potentially leading to more effective treatments.

Cancer Therapy: The boron content in carboranes makes them suitable for use in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. 1,2-Bis(epoxybutyl)carborane can be used to design boron carriers that selectively accumulate in malignant cells to be targeted by neutron beams .

Bioorganometallic Chemistry: In bioorganometallic chemistry, 1,2-Bis(epoxybutyl)carborane can be utilized to create metallacarborane complexes. These complexes have potential applications in medicine, such as in diagnostic imaging or as therapeutic agents due to their stability and unique electronic properties .

Receptor Ligand Development: The compound’s structure allows it to act as a mimic for phenyl groups in biological systems. This property can be exploited to develop novel carborane-based receptor ligands, which can interact with important biological receptors, offering new pathways for treatment .

Material Science: Due to its epoxy groups, 1,2-Bis(epoxybutyl)carborane can be used in the synthesis of advanced materials. Its incorporation into polymers can enhance thermal stability and flame retardancy, making it valuable in high-performance materials research .

Chemical Sensing: Carboranes’ robustness and electron-deficient nature make them excellent candidates for chemical sensors. 1,2-Bis(epoxybutyl)carborane could be integrated into sensor devices to detect various substances, including gases and ions, with high sensitivity .

Computational Chemistry: The unique structure of 1,2-Bis(epoxybutyl)carborane makes it an interesting subject for computational chemistry studies. Researchers can explore its properties and interactions in silico, aiding in the design of new compounds and materials .

Chromatography and Mass Spectrometry: 1,2-Bis(epoxybutyl)carborane can be used in chromatography and mass spectrometry as a component of the measuring apparatus. Its properties may contribute to more efficient and effective sample manipulation during analytical processes .

Mécanisme D'action

Safety and Hazards

The safety data sheet (SDS) for 1,2-Bis(epoxybutyl)carborane provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

Orientations Futures

Propriétés

InChI |

InChI=1S/C10H15B10O2/c1(7-5-21-7)2-9-10(4-3-8-6-22-8)11-13-14-15-16-17-18-19-20(9)12-10/h7-9H,1-6H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVPPQHNJBCMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2([B]B(C2CCC3CO3)[B][B][B]1)CCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15B10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(epoxybutyl)carborane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1527119.png)

![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)

![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)

![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)

![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)

![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)

![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)